3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride
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Overview
Description
3-Oxa-7-azabicyclo[420]octane hydrochloride is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride typically involves the acylation of readily available tetrahydro-1,3-oxazines with diketen, followed by diazo exchange, irradiation, and reduction. This process yields 8-oxo-7-(1-hydroxyethyl)-3-oxa-1-azabicyclo[4.2.0]octane derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures to accommodate larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-Oxa-7-azabicyclo[4.2.0]octane: The parent compound without the hydrochloride group.
8-azabicyclo[3.2.1]octane: A related compound with a different ring structure.
Uniqueness
3-Oxa-7-azabicyclo[420]octane hydrochloride is unique due to its specific ring structure that includes both oxygen and nitrogen atoms
Properties
IUPAC Name |
3-oxa-7-azabicyclo[4.2.0]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-8-4-5-3-7-6(1)5;/h5-7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZBEJCCUMNERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1NC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2413870-51-4 |
Source
|
Record name | 3-oxa-7-azabicyclo[4.2.0]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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